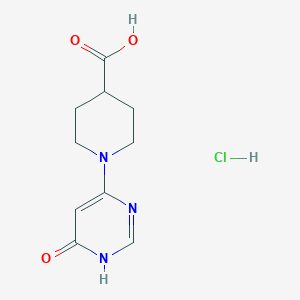

1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride” is a complex organic molecule that likely contains a pyrrolidine and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms and is a key component in several biological molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyrimidine rings, followed by the attachment of the carboxylic acid group . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the substituents attached to the pyrrolidine and pyrimidine rings . These could include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of a carboxylic acid group would likely make the compound acidic . The pyrrolidine ring could contribute to the compound’s solubility in organic solvents .Scientific Research Applications

Synthesis and Antibacterial Activity

Microwave Assisted Synthesis : This compound, when synthesized under microwave irradiation, has shown potential antibacterial activity. Studies involving similar compounds indicate their use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Evaluation : Various derivatives of this compound have been synthesized and evaluated for antimicrobial activity. The findings suggest significant to moderate antibacterial and antifungal activities, making it a candidate for further research in antimicrobial therapies (Shastri & Post, 2019).

Cancer Research

- Aurora Kinase Inhibitor : Some derivatives of this compound have been identified as potential inhibitors of Aurora A, an enzyme involved in cell division, indicating potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Novel Compounds

Efficient Synthesis of Pyrido[4,3-d]pyrimidines : The compound has been used in the synthesis of novel pyrido[4,3-d]pyrimidines, demonstrating its utility in creating new chemical entities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Isoxazoline and Isoxazole Derivatives : It has been used in the synthesis of novel isoxazolines and isoxazoles, showing the compound's versatility in creating diverse chemical structures (Rahmouni et al., 2014).

Synthesis of Naphthyridine Derivatives : The compound has been employed in the synthesis of naphthyridine derivatives, which have shown potent antibacterial properties (Miyamoto et al., 1987).

Structural Analysis and Properties

Crystal Structure Analysis : Research involving similar compounds has provided insights into their crystal structures, aiding in the understanding of their physical and chemical properties (Wang, Zhou, & Hu, 2006).

Electronic Properties of Anticonvulsant Drugs : Studies on related compounds have explored their structural and electronic properties, contributing to knowledge about their potential as anticonvulsant drugs (Georges et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(6-oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c14-9-5-8(11-6-12-9)13-3-1-7(2-4-13)10(15)16;/h5-7H,1-4H2,(H,15,16)(H,11,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCLAHHIRXWBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=O)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)

![N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2425968.png)

![4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide](/img/structure/B2425971.png)

![3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2425972.png)

![3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2425973.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2425975.png)

![3-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2425976.png)

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2425977.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2425980.png)